molecular formula C26H28N4O4S2 B2608078 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-84-4

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Numéro de catalogue B2608078
Numéro CAS: 449767-84-4
Poids moléculaire: 524.65
Clé InChI: TZNUBSKJAGJJQO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of the compound is complex, with a molecular formula of C22H21N3O4S2 . The compound contains a dihydroquinoline ring, a thiophene ring, and a carboxamide group . The InChI code for the compound is 1S/C22H21N3O4S2/c22-19(25)17-11-13-29-21(17)23-20(26)15-7-9-16(10-8-15)30(27,28)24-12-3-5-14-4-1-2-6-18(14)24/h1-2,4,6-11,13H,3,5,12H2,(H2,22,25)(H,23,26) .

Applications De Recherche Scientifique

Metabolic Pathways and Disposition :Studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, highlight the importance of understanding the disposition, metabolism, and excretion of chemically complex compounds. Research has shown that such compounds are extensively metabolized, with principal routes involving oxidation and rearrangement, leading to various metabolites. This knowledge is crucial for developing medications with optimal absorption, distribution, metabolism, and excretion (ADME) profiles, ensuring efficacy and safety in therapeutic applications (Renzulli et al., 2011).

Pharmacokinetics and Drug Development :The pharmacokinetic studies of compounds like almorexant, a dual orexin receptor antagonist, demonstrate the complexity of drug development, especially for compounds targeting the central nervous system (CNS). Such studies reveal how compounds are absorbed, metabolized, and eliminated, informing dosing regimens and potential drug-drug interactions. The identification of primary metabolites and the role of conjugation reactions are particularly significant for optimizing therapeutic efficacy and minimizing toxicity (Dingemanse et al., 2013).

Antimalarial Research :Research on combinations of sulfadoxine-pyrimethamine (SP) with 4-aminoquinolines offers insights into combating chloroquine-resistant Plasmodium falciparum. Such studies are vital for developing effective treatment regimens for malaria, particularly in regions where resistance to standard therapies is prevalent. The efficacy of these combinations, their safety profiles, and their potential to delay the development of resistance underscore the significance of exploring new chemical entities and their combinations in antimalarial research (Gasasira et al., 2003).

Chemical Analysis and Diagnostic Potential :The quantitative analysis of volatile organic compounds (VOCs) in health and disease states, such as periodontitis, illustrates the diagnostic potential of chemical compounds. Studies identifying and quantifying specific VOCs in biological samples can lead to the development of non-invasive diagnostic tools and enhance our understanding of disease pathogenesis (Kostelc et al., 1981).

Propriétés

IUPAC Name

2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S2/c1-2-29-15-13-20-22(16-29)35-26(23(20)24(27)31)28-25(32)18-9-11-19(12-10-18)36(33,34)30-14-5-7-17-6-3-4-8-21(17)30/h3-4,6,8-12H,2,5,7,13-16H2,1H3,(H2,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNUBSKJAGJJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.